

# The Potential for Nitrosamine Formation from N-Methylantranilate: A Technical Guide

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## Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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## Abstract

**N-Methylantranilate**, a secondary amine utilized as a fragrance ingredient in various consumer products, possesses the inherent chemical potential to form N-nitroso-**N-methylantranilate**, a nitrosamine compound. Nitrosamines are a class of potent carcinogens, and their presence in pharmaceuticals and consumer goods is under strict regulatory scrutiny. This technical guide provides an in-depth analysis of the potential for nitrosamine formation from **N-Methylantranilate**, detailing the underlying chemistry, experimental protocols for investigation, and analytical methodologies for detection.

## Introduction to Nitrosamine Formation

Nitrosamines are organic compounds characterized by a nitroso group ( $-N=O$ ) bonded to an amine nitrogen. The formation of nitrosamines typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent.<sup>[1][2]</sup> The most common nitrosating agent in pharmaceutical and manufacturing settings is nitrous acid ( $HNO_2$ ), which is formed in situ from nitrite salts (e.g., sodium nitrite) under acidic conditions.<sup>[3]</sup>

Key factors influencing nitrosamine formation include:

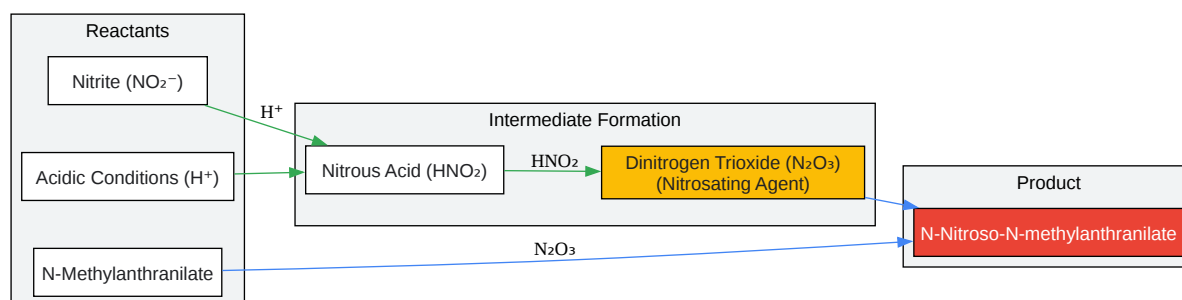
- Presence of a vulnerable amine: Secondary amines, such as **N-Methylantranilate**, are particularly susceptible to nitrosation.<sup>[1][2]</sup>

- Presence of a nitrosating agent: Nitrite or other nitrogen oxides are necessary for the reaction to proceed.[3]
- Reaction conditions: Acidic pH, elevated temperatures, and the presence of certain catalysts can accelerate nitrosamine formation.[4]

**N-Methylantranilate**'s secondary amine functional group makes it a potential precursor to N-nitroso-**N-methylantranilate**. Regulatory bodies have acknowledged this risk, particularly in the cosmetics industry.[1][2]

## Chemistry of N-Nitroso-N-methylantranilate Formation

The reaction mechanism for the formation of N-nitroso-**N-methylantranilate** from **N-Methylantranilate** in the presence of a nitrosating agent is a classic example of N-nitrosation of a secondary amine.



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Caption: Nitrosamine formation from **N-Methylantranilate**.

## Quantitative Data and Regulatory Limits

While specific kinetic data for the nitrosation of **N-Methylantranilate** is not extensively published, the primary quantitative concern is the acceptable limit of the resulting nitrosamine in final products. Regulatory bodies have set stringent limits for nitrosamine impurities.

Nitrosamine Impurity	Product Type	Regulatory Body/Guideline	Maximum Allowable Content
N-nitroso-N-methylantranilate	Cosmetic Products	SCCS/1455/11[1]	< 50 µg/kg (50 ppb)
General Nitrosamines	Pharmaceuticals	ICH M7(R1)[5]	Varies based on potency (Acceptable Intake models)

## Experimental Protocol: Nitrosation of N-Methylantranilate and Quantification

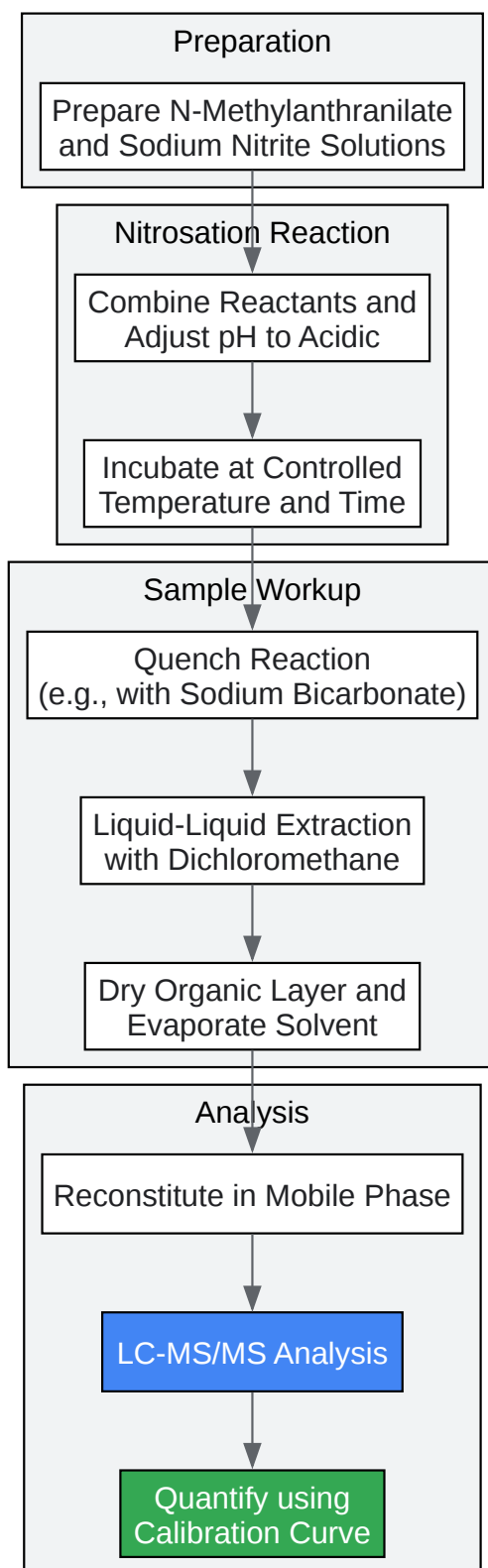
This section provides a representative experimental protocol for the controlled nitrosation of **N-Methylantranilate** and the subsequent quantification of N-nitroso-**N-methylantranilate** using LC-MS/MS.

### Materials and Reagents

- **N-Methylantranilate** (analytical standard)
- N-Nitroso-**N-methylantranilate** (analytical standard, if available, or for confirmation)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Formic Acid
- Methanol (HPLC grade)
- Water (deionized or HPLC grade)
- Dichloromethane (DCM)
- Sodium Bicarbonate

- Anhydrous Sodium Sulfate
- Volumetric flasks, pipettes, and standard laboratory glassware
- LC-MS/MS system with an electrospray ionization (ESI) source

## Experimental Workflow



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Caption: Experimental workflow for nitrosation and analysis.

## Procedure

- Preparation of Solutions:
  - Prepare a 1 mg/mL stock solution of **N-Methylantranilate** in methanol.
  - Prepare a 1 M solution of sodium nitrite in deionized water.
- Nitrosation Reaction:
  - In a reaction vessel, add a known amount of the **N-Methylantranilate** stock solution.
  - Add an appropriate volume of deionized water.
  - Adjust the pH of the solution to approximately 3.0-3.5 using formic acid.
  - Initiate the reaction by adding a molar excess of the sodium nitrite solution.
  - Stir the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-4 hours).
- Sample Workup:
  - Quench the reaction by adding sodium bicarbonate solution until the pH is neutral.
  - Extract the N-nitroso-**N-methylantranilate** from the aqueous solution using dichloromethane (3x volume of aqueous phase).
  - Combine the organic layers and dry over anhydrous sodium sulfate.
  - Evaporate the solvent under a gentle stream of nitrogen.
- LC-MS/MS Analysis:
  - Reconstitute the dried residue in a known volume of the initial mobile phase.
  - Inject the sample into the LC-MS/MS system.
  - Chromatographic Conditions (Example):

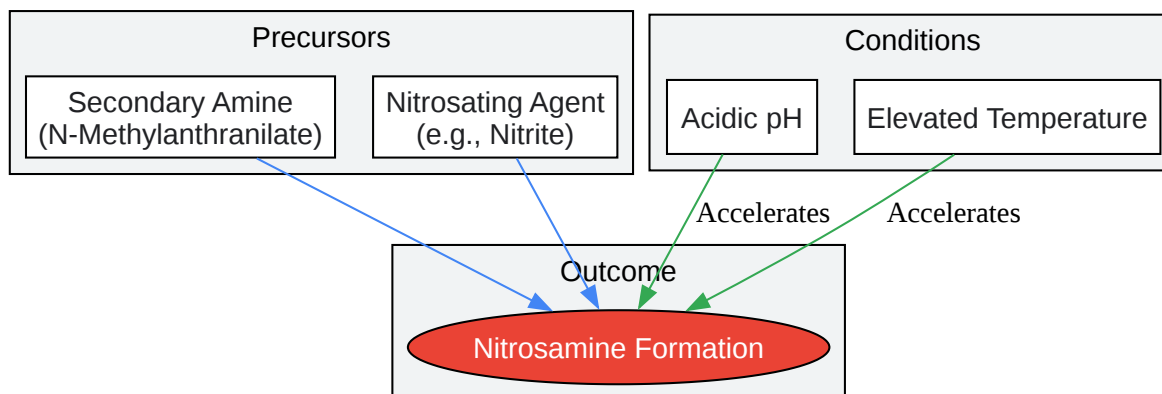
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient: A suitable gradient to separate the analyte from the parent compound.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometric Conditions (Example):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for N-nitroso-**N-methylantranilate**.

## Quantification

Prepare a calibration curve using serial dilutions of a certified N-nitroso-**N-methylantranilate** standard. The concentration of the formed nitrosamine in the experimental sample can be determined by comparing its peak area to the calibration curve.

## Factors Influencing Nitrosamine Formation: A Logical Relationship

The formation of N-nitroso-**N-methylantranilate** is not inevitable but is dependent on a confluence of factors. Understanding these relationships is key to risk mitigation.



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Caption: Factors influencing nitrosamine formation.

## Conclusion

The chemical structure of **N-Methylantranilate**, specifically the presence of a secondary amine group, makes it susceptible to nitrosation and the subsequent formation of N-nitroso-**N-methylantranilate**. This potential for nitrosamine formation is a significant consideration for industries utilizing this compound. Strict control of raw materials to exclude nitrosating agents, careful formulation to avoid acidic conditions, and appropriate storage are critical risk mitigation strategies. The analytical methods and experimental protocols outlined in this guide provide a framework for the robust assessment and control of this potential impurity, ensuring the safety and quality of products containing **N-Methylantranilate**.

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